CID 21628550
Description
CID 21628550 is a PubChem Compound Identifier (CID) that uniquely references a chemical entity in the PubChem database. The term "CID" appears in multiple contexts across the evidence, including:
- Chemical Inducer of Dimerization (CID): A class of molecules used to control protein interactions (e.g., photocleavable rapamycin derivatives) .
- Chemotherapy-Induced Diarrhea (CID): A clinical complication in oncology .
- Collision-Induced Dissociation (CID): A mass spectrometry technique for compound fragmentation .

Given the lack of explicit information about this compound, this analysis focuses on structurally or functionally similar compounds referenced in the evidence.
Properties
Molecular Formula |
C61H86O19 |
|---|---|
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47+,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |
InChI Key |
WVWWZNXKZNACRW-CVINHSFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 21628550 involves complex organic reactions, typically starting from marine sponge extracts. The isolation and purification processes are crucial to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including esterification, cyclization, and macrolide formation.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase. Large-scale production would require optimization of the extraction and purification processes from marine sponges or the development of synthetic analogs that mimic the biological activity of the natural compound.
Chemical Reactions Analysis
Types of Reactions
CID 21628550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
CID 21628550 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and macrolide synthesis.
Industry: The compound’s unique structure and biological activity make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
CID 21628550 exerts its effects by binding to tubulin, a protein involved in cell division. This binding inhibits GTP binding to tubulin, preventing microtubule assembly and causing cell cycle arrest in the G2/M phase . The compound also induces apoptosis in cancer cells by disrupting the normal function of microtubules, leading to cell death.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Analytical Techniques: CID (collision-induced dissociation) in mass spectrometry differentiates isomers like ginsenoside Rf and pseudoginsenoside F11 . Voltage and charge state significantly influence oligonucleotide fragmentation patterns .
- Clinical Data : Probiotics reduce severe CID (Grade III+) by 72% (OR = 0.28, 95% CI: 0.16–0.52) .
- Structural Insights : Methylation in 30-methyl-oscillatoxin D (CID 185389) may enhance its environmental persistence compared to oscillatoxin D .
Limitations :
- No spectral or synthetic data for this compound is available in the evidence.
- Functional comparisons rely on inferred structural modifications (e.g., methylation, oxidation).
Q & A
Basic Research Questions
Q. How should researchers design a robust literature review to contextualize studies on CID 21628550?
- Begin by identifying core databases (PubMed, SciFinder, Web of Science) and use Boolean operators to combine keywords (e.g., "this compound," "synthesis," "mechanism," "applications"). Prioritize primary sources (peer-reviewed articles) over reviews or patents. Critically evaluate methodologies in existing studies to identify gaps, such as inconsistent characterization data or unexplored biological pathways . Organize findings thematically (e.g., synthesis routes, structural analogs, bioactivity) to align with your research hypothesis.
Q. What criteria should guide the formulation of a hypothesis for this compound-related studies?
- Use the FINER framework: Ensure the hypothesis is Feasible (e.g., testable within lab resources), Interesting (addresses mechanistic gaps), Novel (explores understudied properties like enantioselectivity), Ethical (complies with safety protocols), and Relevant (links to broader fields like medicinal chemistry). For example: "this compound exhibits pH-dependent stability due to its tertiary amine moiety, influencing its pharmacokinetic profile" .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Document all experimental parameters meticulously: reagent purity, reaction conditions (temperature, solvent ratios), and purification methods (HPLC gradients, column specifications). Cross-validate results using orthogonal techniques (e.g., NMR, HRMS) and compare with published spectra. Share raw data (e.g., crystallographic files) in supplementary materials to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be systematically resolved?
- Apply contradiction analysis frameworks:
- Primary vs. Secondary Sources : Verify conflicting results against original studies to rule out misinterpretation.
- Methodological Scrutiny : Compare assay conditions (e.g., cell lines, incubation times) that may explain variability. For instance, discrepancies in IC50 values could stem from differences in ATP concentrations in kinase assays .
- Meta-Analysis : Pool datasets statistically to identify trends, using tools like RevMan for heterogeneity assessment .
Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies of this compound analogs?
- Employ a factorial design to test variables (e.g., substituent groups, stereochemistry) systematically. Use computational tools (Molecular Dynamics, DFT) to predict binding affinities before synthesis. Validate hypotheses with dose-response assays and include negative controls (e.g., scrambled analogs) to isolate target-specific effects .
Q. How should researchers address ethical and methodological challenges in in vivo studies involving this compound?
- Follow ARRIVE guidelines for animal studies: justify sample sizes via power analysis, disclose anesthesia protocols, and include blinding procedures. For human-derived data, ensure compliance with GDPR or HIPAA. Pre-register study designs on platforms like Open Science Framework to mitigate bias .
Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response data for this compound?
- Use nonlinear regression models (e.g., Hill equation) to fit sigmoidal curves. Quantify uncertainty via bootstrapping or Bayesian inference. For multivariate datasets (e.g., metabolomics), apply PCA or PLS-DA to identify covarying biomarkers .
Methodological Resources
- Data Reproducibility : Utilize platforms like Zenodo for depositing raw spectra and protocols .
- Ethical Compliance : Reference ICH guidelines for preclinical studies and CONSORT checklists for clinical trials .
- Contradiction Resolution : Adopt the PRISMA framework for systematic reviews to map conflicting evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

